6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine
Description
Properties
IUPAC Name |
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11(2)6-5(8)7(12-3)10-4-9-6/h4H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQVGDVWUAKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4,6-Dichloropyrimidine
The most widely reported approach utilizes 4,6-dichloropyrimidine as a precursor due to its commercial availability and reactivity at the 4- and 6-positions. The synthesis proceeds via two sequential nucleophilic substitutions:
- Amination at Position 4 : Treatment with dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux introduces the dimethylamino group. Triethylamine is often employed to scavenge HCl, with reaction times ranging from 6–12 hours.
- Methoxylation at Position 6 : The remaining chloride at position 6 undergoes substitution with sodium methoxide in methanol or ethanol under reflux (60–80°C, 8–24 hours).
Key Data :
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dimethylamine, Et3N | THF | 80 | 10 | 78–85 |
| 2 | NaOMe, MeOH | MeOH | 65 | 12 | 82–88 |
This method achieves an overall yield of 65–75% but requires rigorous exclusion of moisture to prevent hydrolysis.
Cyclocondensation of Pre-Functionalized Precursors
Building the Pyrimidine Core
An alternative route constructs the pyrimidine ring with pre-installed substituents. For example, cyclocondensation of 1,3-diketones (e.g., 3-methoxyacetylacetone) with guanidine derivatives (e.g., N,N-dimethylguanidine) in acidic media yields the target compound directly.
Reaction Scheme :
$$
\text{3-Methoxyacetylacetone} + \text{N,N-Dimethylguanidine} \xrightarrow[\text{HCl}]{\text{EtOH, Δ}} \text{6-Methoxy-4-N,4-N-Dimethylpyrimidine-4,5-Diamine}
$$
Optimization Insights :
- Catalyst : Hydrochloric acid (10 mol%) in ethanol enhances ring closure efficiency.
- Temperature : Reflux (78°C) for 24 hours ensures complete cyclization.
- Yield : 60–68%, with purity >95% after recrystallization.
Post-Functionalization of Pyrimidine Intermediates
Reductive Amination at Position 5
For intermediates lacking the 5-amino group, reductive amination introduces this moiety. For instance, 6-methoxy-4-N,4-N-dimethylpyrimidine-5-one is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature.
Conditions :
- Reagents : NH4OAc (2 eq), NaBH3CN (1.5 eq)
- Solvent : MeOH
- Time : 48 hours
- Yield : 55–60%
Green Chemistry Approaches
Dimethyl Carbonate as Methylating Agent
Recent advancements replace toxic methylating agents (e.g., methyl iodide) with dimethyl carbonate (DMC). In the presence of tetrabutylammonium bromide (TBAB), DMC selectively methylates amines under mild conditions:
Procedure :
- React 4-amino-6-chloropyrimidine with DMC (3 eq) and TBAB (5 mol%) in DMF at 100°C for 8 hours.
- Isolate 4-N,4-N-dimethylamino-6-chloropyrimidine in 85% yield.
- Subsequent methoxylation (Section 1.1, Step 2) completes the synthesis.
Advantages :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Chloropyrimidine Route | High regioselectivity, scalable | Moisture-sensitive intermediates | 65–75 |
| Cyclocondensation | Single-step ring formation | Limited substrate availability | 60–68 |
| Reductive Amination | Functionalizes inert ketones | Low yields, extended reaction times | 55–60 |
| Green Methylation | Environmentally benign reagents | Requires specialized catalysts | 80–85 |
Industrial-Scale Considerations
For kilogram-scale production, the chloropyrimidine route is preferred due to:
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Research
One of the prominent applications of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is in the research of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that this compound can inhibit amyloid-beta aggregation, a key factor in the pathology of Alzheimer's. Its structural modifications significantly influence its potency against amyloid-beta aggregation, making it a candidate for further development in therapeutic applications against neurodegeneration.
2. Antitumor Properties
Research has demonstrated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of pyrimidine compounds have been shown to inhibit tumor cell growth by targeting specific pathways involved in cancer progression. The ability to modify substituents on the pyrimidine ring allows for the enhancement of biological activity and selectivity towards cancer cells .
Biochemical Applications
3. Enzyme Interaction Studies
6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine serves as a useful ligand in biochemical assays aimed at studying enzyme interactions. Its ability to bind selectively to certain enzymes can provide insights into enzyme mechanisms and facilitate the development of enzyme inhibitors or activators .
4. Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress associated with various diseases, including cancer and cardiovascular conditions. The structure of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine allows it to scavenge free radicals effectively, contributing to its potential therapeutic benefits .
Material Science Applications
5. Polymer Chemistry
In material science, 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine can be utilized as a building block for synthesizing polymers with intrinsic antioxidant properties. These polymers have applications in food packaging and drug delivery systems due to their ability to protect against oxidative degradation and enhance the stability of encapsulated compounds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Compared :
*Calculated based on molecular formula C₇H₁₄N₄O.
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group at position 6 in the target compound donates electrons via resonance, contrasting with chloro substituents in analogs (e.g., 6-chloro-N4-methyl-N4-phenyl derivative), which withdraw electrons. This difference influences reactivity in electrophilic substitutions or interactions with biological targets .
- Crystallinity : The 6-chloro-N4-methyl-N4-phenyl analog exhibits a higher melting point (81–83°C) due to aromatic stacking, whereas the target compound’s methoxy and dimethyl groups may reduce crystallinity .
Crystallographic and Structural Insights
- Molecular Packing : In 4,6-dichloro-5-methoxypyrimidine, chloro and methoxy groups facilitate Cl···N interactions (3.09–3.10 Å), stabilizing the crystal lattice. The target compound’s methoxy and dimethyl groups may instead rely on van der Waals interactions, reducing packing efficiency .
- Bond Lengths : Pyrimidine derivatives with electron-donating groups (e.g., -OCH₃) exhibit elongated C-N bonds at substituted positions compared to chloro analogs, as observed in related structures .
Biological Activity
6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine (commonly referred to as 6-MDMPD) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a pyrimidine ring substituted with a methoxy group and two dimethylamino groups, which contribute to its reactivity and potential therapeutic applications. Understanding the biological activity of 6-MDMPD is crucial for its development as a pharmaceutical agent.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 168.2 g/mol
Structural Features
The compound's structure includes:
- A methoxy group (-OCH) that enhances lipophilicity.
- Two dimethylamino groups that may facilitate interactions with biological macromolecules.
Anticancer Activity
6-MDMPD has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound's activity is likely due to its ability to interact with cellular targets, potentially disrupting critical pathways involved in cell division and survival.
Case Study: Anticancer Efficacy
A study conducted by Rehman et al. (2018) investigated the effects of 6-MDMPD on various cancer cell lines. The results indicated:
- IC values ranging from 0.02 to 0.08 µmol/mL against A-549 and HCT-116 cell lines.
- Comparative analysis showed that 6-MDMPD's efficacy was similar to that of established chemotherapeutics like doxorubicin.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to affect various enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in diseases such as cancer and infections.
The biological activity of 6-MDMPD is hypothesized to stem from its structural features allowing it to:
- Interact with DNA or RNA, potentially inhibiting replication or transcription.
- Bind to specific proteins or enzymes, altering their function and disrupting cellular processes.
Binding Studies
Interaction studies often utilize techniques such as molecular docking and dynamics simulations to elucidate binding affinities between 6-MDMPD and target macromolecules. These studies help in understanding the compound's mechanism of action at a molecular level.
Comparative Analysis
To better understand the potential of 6-MDMPD, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-4,6-dimethylpyrimidine | Contains methoxy and dimethyl groups | Different substitution pattern affects activity |
| 2-Chloro-N4,N6-dimethylpyrimidine-4,5-diamine | Chlorinated derivative | Chlorination may enhance reactivity |
| 6-Chloro-5-(p-chlorophenyl)diazenylpyrimidine | Contains diazenyl group | Potentially more reactive due to diazene functionality |
This table highlights the diversity within pyrimidine derivatives while emphasizing the unique features of 6-MDMPD that may confer distinct biological activities.
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 4,5-diaminopyrimidine derivatives with methylating agents (e.g., dimethyl sulfate) under controlled basic conditions. Critical parameters include:
- Temperature : Optimal ranges between 60–80°C to avoid side reactions.
- Catalyst : Use of Pd/C or Raney nickel for hydrogenation steps .
- Solvent : Polar aprotic solvents like DMF enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
Q. Reference Table: Common Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Methylation | Dimethyl sulfate, K₂CO₃, DMF, 70°C | Use anhydrous conditions to prevent hydrolysis |
| Reduction | H₂/Pd-C, EtOH, RT | Maintain inert atmosphere (N₂/Ar) |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Methoxy protons (δ 3.3–3.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) are key markers. Aromatic protons in the pyrimidine ring appear downfield (δ 7.5–8.5 ppm) .
- Use DEPT-135 to distinguish CH₃ (dimethylamino) and CH (aromatic) signals.
- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (methoxy, 1250–1300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 196.1 ([M+H]⁺) with fragmentation patterns confirming substituents .
Q. What key chemical reactions (e.g., substitution, oxidation) does this compound undergo?
Methodological Answer:
- Substitution : The methoxy group can be replaced by nucleophiles (e.g., amines, thiols) under acidic/basic conditions. Example:
- React with NH₃ in EtOH at 100°C to yield 4,5-diamino derivatives .
- Oxidation : Use H₂O₂ or KMnO₄ to convert amine groups to nitro or hydroxyl moieties. Monitor pH to avoid over-oxidation .
- Complexation : Acts as a ligand in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic studies .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antimicrobial studies?
Methodological Answer:
- Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or thymidylate synthase using UV-Vis kinetics. Compare IC₅₀ values with known inhibitors .
- DNA Interaction Studies :
- Microbiological Assays : Minimum inhibitory concentration (MIC) tests on E. coli or S. aureus with controls (e.g., sulfadoxine) .
Q. What strategies resolve contradictions between computational predictions and experimental data on reactivity?
Methodological Answer:
- Reevaluate Computational Models : Use higher-level DFT (e.g., B3LYP/6-311++G**) to account for solvation effects .
- Experimental Validation :
- Cross-Validation : Compare with structurally similar compounds (e.g., 2,4-diaminopyrimidine derivatives) to identify substituent-specific effects .
Q. How do methoxy and dimethylamino groups influence electronic properties and biological interactions?
Methodological Answer:
- Electronic Effects :
- Methoxy (-OCH₃) is electron-donating, increasing ring electron density (Hammett σₚ = -0.27), enhancing nucleophilic substitution.
- Dimethylamino (-N(CH₃)₂) provides strong resonance donation, lowering pKa of adjacent amines (≈6.5), favoring protonation in physiological pH .
- Biological Interactions :
Data Contradiction Analysis Example
Issue : Discrepancy in reported MIC values against M. tuberculosis.
Resolution Steps :
Verify strain-specific sensitivity (e.g., H37Rv vs. clinical isolates).
Check compound purity via HPLC (>98%) and solubility in assay media .
Standardize inoculum size (CFU/mL) and incubation time (7–14 days) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
